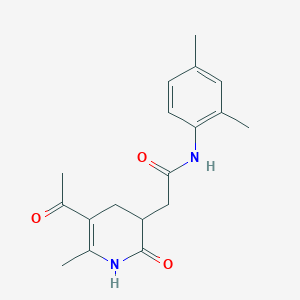![molecular formula C14H7BrO2S B11048882 2-[(5-bromothiophen-2-yl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B11048882.png)
2-[(5-bromothiophen-2-yl)methylidene]-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-bromo-tiofeno-2-il)metilideno]-1H-indeno-1,3(2H)-diona es un compuesto orgánico sintético que presenta un anillo de tiofeno bromado unido a un núcleo de indeno-1,3-diona
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-[(5-bromo-tiofeno-2-il)metilideno]-1H-indeno-1,3(2H)-diona normalmente implica la condensación de 5-bromo-tiofeno-2-carbaldehído con indeno-1,3-diona en condiciones básicas. La reacción se realiza generalmente en presencia de una base como hidróxido de sodio o carbonato de potasio en un disolvente adecuado como etanol o metanol. La mezcla de reacción se agita a temperatura ambiente o a temperaturas ligeramente elevadas hasta que se completa la formación del producto deseado .
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría ampliar el proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, el uso de reactivos de grado industrial y la utilización de reactores de flujo continuo para mejorar la eficiencia y el rendimiento.
Análisis De Reacciones Químicas
Tipos de reacciones
2-[(5-bromo-tiofeno-2-il)metilideno]-1H-indeno-1,3(2H)-diona puede someterse a diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: La reducción se puede lograr utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El átomo de bromo en el anillo de tiofeno se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en ácido acético o permanganato de potasio en agua.
Reducción: Borohidruro de sodio en etanol o hidruro de aluminio y litio en tetrahidrofurano.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como el hidruro de sodio.
Principales productos formados
Oxidación: Formación de los correspondientes sulfoxidos o sulfonas.
Reducción: Formación de los correspondientes alcoholes o aminas.
Sustitución: Formación de derivados de tiofeno sustituidos.
Aplicaciones Científicas De Investigación
2-[(5-bromo-tiofeno-2-il)metilideno]-1H-indeno-1,3(2H)-diona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible compuesto líder para el desarrollo de fármacos.
Industria: Utilizado en el desarrollo de materiales electrónicos orgánicos y colorantes.
Mecanismo De Acción
El mecanismo de acción de 2-[(5-bromo-tiofeno-2-il)metilideno]-1H-indeno-1,3(2H)-diona implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Por ejemplo, puede inhibir la actividad de ciertas enzimas uniéndose a sus sitios activos, bloqueando así el acceso del sustrato .
Comparación Con Compuestos Similares
Compuestos similares
- 2-[(5-bromo-tiofeno-2-il)metilideno]amino]benzamida
- {[(5-bromo-tiofeno-2-il)metilideno]amino}tiourea
- **4,7-Bis(5-bromo-tiofeno-2-il)-5,6-bis(n-octiloxi)-2,1,3-benzotiadiazol
Unicidad
2-[(5-bromo-tiofeno-2-il)metilideno]-1H-indeno-1,3(2H)-diona es único debido a su núcleo de indeno-1,3-diona, que imparte propiedades electrónicas y estéricas distintas
Propiedades
Fórmula molecular |
C14H7BrO2S |
|---|---|
Peso molecular |
319.17 g/mol |
Nombre IUPAC |
2-[(5-bromothiophen-2-yl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C14H7BrO2S/c15-12-6-5-8(18-12)7-11-13(16)9-3-1-2-4-10(9)14(11)17/h1-7H |
Clave InChI |
UVXWMVBGMJVLJF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(S3)Br)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-bromo-2-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate](/img/structure/B11048801.png)
![methyl 3-(4-cyanophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11048810.png)

![2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]ethyl acetate](/img/structure/B11048829.png)
![3-(3,5-Dichlorophenyl)-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048836.png)
![N-ethyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide](/img/structure/B11048840.png)
![4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11048853.png)

![6-(2,5-Difluorophenyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048861.png)

![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-fluorophenyl)-2-phenylacetamide](/img/structure/B11048868.png)
![N-{4-[5-(2-fluorobenzyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11048869.png)
![4,14,16-trimethyl-7-(4-methylphenyl)-10-propyl-1,4,6,10,12,14,16-heptazatetracyclo[9.7.0.03,8.013,18]octadeca-3(8),11,13(18)-triene-5,9,15,17-tetrone](/img/structure/B11048872.png)
![N,4-bis(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11048873.png)
